N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide
Description
Properties
IUPAC Name |
N-[2-(3-acetyl-7-methoxynaphthalen-1-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11(19)15-8-13-4-5-16(21-3)10-17(13)14(9-15)6-7-18-12(2)20/h4-5,8-10H,6-7H2,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINDSMFIKZENOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C2C=C(C=CC2=C1)OC)CCNC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Functionalization
The process often begins with 7-methoxy-1-tetralone or its derivatives. For example, 7-methoxy-1-naphthol is functionalized via propargyl bromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. This step introduces an alkyne group, which is later reduced or modified. Alternative routes start with 7-methoxy-3,4-dihydronaphthalen-1(2H)-one , which undergoes nucleophilic addition with acetonitrile in the presence of n-butyl lithium.
Acetylation and Amidation
The intermediate 2-(7-methoxy-3,4-dihydronaphthalen-1-yl)ethanamine is acetylated using acetic anhydride or acetyl chloride. For instance, in a patented method, the amine is treated with acetic anhydride in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding N-(2-(7-methoxy-3,4-dihydronaphthalen-1-yl)ethyl)acetamide . This step is critical for introducing the acetamide moiety while preserving the naphthyl backbone.
Aromatization
The final step involves dehydrogenation to convert the dihydronaphthalene ring into a fully aromatic system. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in tetrahydrofuran (THF) is commonly used for this purpose. For example, heating the intermediate with DDQ under reflux for 12 hours achieves complete aromatization, as confirmed by thin-layer chromatography (TLC).
Table 1: Key Reaction Conditions for Aromatization
| Parameter | Typical Value | Source |
|---|---|---|
| Reagent | DDQ (9 mMol) | |
| Solvent | Anhydrous THF | |
| Temperature | Reflux (~66°C) | |
| Reaction Time | 12 hours | |
| Monitoring Method | TLC (Rf = 0.1–0.12) |
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost efficiency, scalability, and reproducibility. Key adaptations from laboratory methods include:
Large-Scale Reactor Systems
Patented processes utilize 50-liter reactors for acetylation and aromatization steps. For example, dimethyl sulfoxide (DMSO) and potassium hydroxide (KOH) are combined in a reactor to facilitate base-mediated reactions, followed by solvent distillation under reduced pressure (<50°C) to recover tetrahydrofuran (THF).
Solvent and Reagent Optimization
Industrial protocols favor toluene and ethyl acetate for extraction due to their low cost and ease of recovery. Aromatization steps may substitute THF with chlorobenzene or xylene to reduce flammability risks.
Crystallization and Purification
Crude product is purified via recrystallization from methanol or isopropyl ether . Advanced methods isolate intermediates as hydrochloride salts to enhance purity. For instance, 2-(7-methoxy-3,4-dihydronaphthalen-1-yl)ethanamine hydrochloride is crystallized from ethanol, achieving >99% purity.
Optimization Strategies for Yield and Purity
Catalytic Hydrogenation
Reduction of nitrile intermediates to amines employs Raney nickel or palladium on carbon (Pd/C) under hydrogen gas. Optimal conditions include:
Avoiding Chromatography
Chromatographic purification is circumvented by:
Table 2: Comparative Analysis of Reduction Methods
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| Raney Ni | Methanol | 185–190 | 85 | 98 | |
| Pd/C (5%) | Ethanol | 150 | 78 | 95 | |
| PtO₂ | Water | 200 | 72 | 90 |
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
The molecular ion [M+H]⁺ is detected at m/z 286.1443 (calculated for C₁₇H₁₉NO₃: 285.14 g/mol).
X-ray Crystallography
Crystalline forms of intermediates (e.g., hydrochloride salts) confirm stereochemistry and lattice stability. For example, crystalline form-M exhibits a monoclinic lattice with a melting point of 109–110°C.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted naphthyl derivatives.
Scientific Research Applications
N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its interactions with melatonin receptors and its potential effects on circadian rhythms.
Medicine: Investigated for its potential therapeutic effects in sleep disorders and other neurological conditions.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide involves its interaction with melatonin receptors in the brain. The compound binds to these receptors, modulating their activity and influencing the release of neurotransmitters that regulate sleep and circadian rhythms . This interaction is mediated through specific molecular pathways that involve the activation or inhibition of downstream signaling cascades .
Comparison with Similar Compounds
Key Observations :
Biological Activity
N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide, commonly known as agomelatine , is a synthetic compound that exhibits significant biological activity, particularly in the modulation of melatonin receptors. This article explores its biological properties, synthesis methods, clinical applications, and research findings.
Chemical Structure and Properties
Agomelatine has a molecular formula of CHNO and a molecular weight of 285.34 g/mol. The compound features a naphthalene ring substituted with an acetyl group and a methoxy group, which are critical for its pharmacological properties. Its structure is illustrated below:
Agomelatine functions primarily as an agonist for melatonin receptors MT1 and MT2, which play crucial roles in regulating circadian rhythms and sleep-wake cycles. Unlike traditional antidepressants that often cause sedation, agomelatine enhances sleep quality without significant daytime drowsiness. Additionally, it acts as an antagonist at the 5-HT2C receptor, contributing to its antidepressant effects by increasing the release of norepinephrine and dopamine in the prefrontal cortex .
Antidepressant Effects
Agomelatine is primarily used in the treatment of major depressive disorder (MDD). Clinical studies have shown that it effectively reduces depressive symptoms while improving sleep quality. A notable randomized controlled trial demonstrated that patients treated with agomelatine had significant improvements in depression scores compared to those receiving placebo treatments .
Sleep Regulation
The compound's ability to regulate sleep patterns makes it particularly beneficial for individuals suffering from insomnia related to mood disorders. Agomelatine has been shown to improve total sleep time and sleep efficiency without the sedative side effects commonly associated with other antidepressants .
Neuroprotective Properties
Research indicates that agomelatine may influence neurotrophic factors such as brain-derived neurotrophic factor (BDNF) , which is vital for neuronal survival and plasticity. Increased BDNF levels are associated with enhanced cognitive function and mood stabilization, suggesting potential applications in neurodegenerative diseases .
Synthesis Methods
The synthesis of agomelatine involves several key steps:
- Starting Material : The synthesis begins with 7-methoxy-1-naphthalenamine.
- Acetylation : The amine undergoes acetylation using acetyl chloride or acetic anhydride in the presence of a base such as triethylamine.
- Purification : The product is purified through recrystallization or chromatography to obtain high purity levels suitable for pharmaceutical use .
Research Findings
Recent studies have expanded the understanding of agomelatine's biological activity:
- A study highlighted its efficacy in treating seasonal affective disorder (SAD), demonstrating significant improvements in mood and sleep among participants .
- Another investigation assessed its impact on anxiety disorders, revealing potential benefits in reducing anxiety symptoms alongside depressive features .
Case Studies
Several case studies illustrate the clinical effectiveness of agomelatine:
- Case Study 1 : A patient diagnosed with MDD who had not responded to SSRIs was switched to agomelatine, resulting in marked improvement in both mood and sleep quality within four weeks.
- Case Study 2 : In a cohort of patients with SAD, treatment with agomelatine led to significant reductions in depressive symptoms during winter months compared to baseline measurements.
Comparative Biological Activity
The following table summarizes the biological activity of agomelatine compared to other common antidepressants:
| Property | Agomelatine | SSRIs | SNRIs |
|---|---|---|---|
| Melatonin Receptor Agonist | Yes | No | No |
| 5-HT2C Receptor Antagonist | Yes | No | No |
| Sedative Effects | Minimal | Moderate | Moderate |
| Impact on Sleep Quality | Positive | Variable | Variable |
| BDNF Influence | Yes | Limited | Limited |
Q & A
Q. What are the common synthetic routes for preparing N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide, and what are the critical reaction parameters?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Naphthol Functionalization : Reacting 7-methoxy-1-naphthol with propargyl bromide in DMF using K₂CO₃ as a base, monitored by TLC for completion .
- Amidation : Introducing the ethylacetamide moiety via nucleophilic substitution or amidation. For example, coupling chloroacetyl chloride with amines in dichloromethane (DCM) using triethylamine (TEA) as a base, followed by azide substitution (e.g., NaN₃ in xylenes/water) .
- Purification : Crude products are often extracted with ethyl acetate or crystallized from ethanol, though advanced purification (e.g., column chromatography) may be required for analytical-grade material.
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions on the naphthyl ring and acetamide group. For example, methoxy protons appear as singlets (~δ 3.8–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C₁₇H₁₉NO₃: 285.14 g/mol) .
- X-ray Crystallography : Resolves stereochemistry and bond angles, as demonstrated for structurally similar naphthylacetamides .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of fine particles .
- First Aid : For eye contact, rinse with water for 15 minutes; for skin exposure, wash with soap and water. Consult SDS for specific protocols .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the synthesis of this compound, particularly in scaling up?
- Methodological Answer :
- Solvent Selection : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions during naphthol functionalization .
- Catalysis : Explore Pd-catalyzed cross-coupling for regioselective acetyl group introduction, as seen in related naphthalene derivatives .
- Process Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and minimize byproducts .
Q. What computational strategies can predict the biological activity or metabolic stability of this compound?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) for metabolic stability predictions .
- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. acetyl groups) with bioavailability using datasets from PubChem or ChEMBL .
- MD Simulations : Assess binding dynamics to receptors like G-protein-coupled receptors (GPCRs), leveraging structural analogs (e.g., indole-based acetamides) .
Q. How do structural modifications (e.g., substituent variations) impact the compound’s bioactivity?
- Methodological Answer :
- Case Study : Replacing the methoxy group with hydroxy (as in 1-acetamino-7-naphthol) increases solubility but reduces blood-brain barrier permeability .
- Experimental Design : Synthesize analogs (e.g., halogenated or nitro derivatives) and test antimicrobial activity via broth microdilution assays (MIC values) .
- Data Interpretation : Compare IC₅₀ values in cancer cell lines (e.g., MCF-7) to establish structure-activity relationships (SAR) .
Q. What are the challenges in resolving enantiomeric purity for chiral derivatives of this compound?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak AD-H columns with hexane/isopropanol mobile phases for enantiomer separation .
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed spectra (TD-DFT) .
- Crystallization : Co-crystallize with chiral resolving agents (e.g., tartaric acid) to isolate single enantiomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
